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Compound of Interest

Compound Name: 9H-Fluorene-2-carbaldehyde

Cat. No.: B1198980

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
Fluorene-2-carbaldehyde (CAS No: 30084-90-3), a key intermediate in organic synthesis. The
document details expected spectroscopic characteristics based on its structure, collates
available guantitative data, and outlines standardized experimental protocols for data
acquisition. This guide is intended to serve as a valuable resource for researchers in chemistry,
materials science, and drug development.

Chemical Structure and Properties

o |[UPAC Name: 9H-fluorene-2-carbaldehyde[1]

e Synonyms: 2-Fluorenecarboxaldehyde, Fluorene-2-carboxaldehyde[1]
e Molecular Formula: C14H100[2]

e Molecular Weight: 194.23 g/mol [1]

e Physical Description: Slightly yellow powder.

e Melting Point: 83-85 °C[3]

Spectroscopic Data
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The following sections present the available and expected spectroscopic data for 9H-Fluorene-
2-carbaldehyde. While comprehensive spectral data is available in commercial and public
databases such as SpectraBase and PubChem, this guide summarizes the key expected
features and reported data points.

Mass Spectrometry (MS)

Mass spectrometry of 9H-Fluorene-2-carbaldehyde confirms its molecular weight and
provides insights into its fragmentation pattern. The electron ionization (EI) mass spectrum is
expected to show a prominent molecular ion peak.

Technique Parameter Value (m/z)
GC-MS (El) Molecular lon [M]* 194

Major Fragment 1 165

Major Fragment 2 166

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
The expected chemical shifts are influenced by the aromatic fluorene core and the electron-
withdrawing aldehyde group.

'H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic
region (7.0-8.5 ppm), a singlet for the aldehydic proton (around 9.5-10.5 ppm), and a singlet for
the methylene protons of the fluorene ring system (around 4.0 ppm).

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the aromatic
carbons, the aldehydic carbon, and the methylene carbon. The aldehydic carbonyl carbon is
expected to appear significantly downfield.

Note: Specific chemical shifts and coupling constants for 9H-Fluorene-2-carbaldehyde are
available in spectral databases such as the Aldrich Chemical Company collection on
SpectraBase.[1]

Infrared (IR) Spectroscopy
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The IR spectrum of 9H-Fluorene-2-carbaldehyde is characterized by the vibrational
frequencies of its functional groups. The most prominent peaks are expected to be from the
aldehyde C-H and carbonyl C=0 stretching.

_ Expected Absorption Range .
Functional Group ( 1 Description
cm-

Two weak to medium bands
Aldehyde C-H Stretch 2850-2700 are characteristic of the
aldehyde C-H bond.

) Stretching vibrations of the C-
Aromatic C-H Stretch 3100-3000 o
H bonds on the aromatic rings.

A strong, sharp absorption due
Carbonyl (C=0) Stretch 1710-1685 to the conjugated aldehyde

carbonyl group.

Medium to strong absorptions
) from the stretching of the
Aromatic C=C Stretch 1600-1450 ]
carbon-carbon bonds in the

aromatic rings.

Note: IR spectra for 9H-Fluorene-2-carbaldehyde are available from sources such as Aldrich,
with techniques including ATR-IR and FTIR (Film).[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 9H-Fluorene-2-carbaldehyde is characterized by electronic
transitions within the conjugated 1t-system of the fluorene ring and the attached aldehyde
group. The extended conjugation is expected to result in absorption maxima in the UV region.
The fluorescence emission for this compound has been noted to be in the range of 400-450

nm.

Note: A UV-Vis spectrum for 9H-Fluorene-2-carbaldehyde is available on SpectraBase.

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of the
hydrogen and carbon atoms.

Methodology:

o Sample Preparation: Approximately 5-10 mg of 9H-Fluorene-2-carbaldehyde is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 1H NMR Acquisition:

o The spectrometer is tuned and locked to the deuterium signal of the solvent.

o The magnetic field is shimmed to achieve high homogeneity.

o A standard single-pulse experiment is performed to acquire the Free Induction Decay
(FID).

o The FID is Fourier transformed, phase-corrected, and baseline-corrected to obtain the
final spectrum.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal-to-noise ratio.

o Alarger number of scans is usually required compared to *H NMR due to the lower natural
abundance of 3C.

o The acquired FID is processed similarly to the *H spectrum.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

e Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a
suitable solvent (e.g., isopropanol) and a background spectrum is collected.

o Sample Application: A small amount of the solid 9H-Fluorene-2-carbaldehyde powder is
placed directly onto the ATR crystal.

o Data Acquisition: A pressure arm is engaged to ensure good contact between the sample
and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm~1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption properties of the conjugated system.
Methodology:

e Solvent Selection: A UV-grade solvent that does not absorb in the region of interest and in
which the compound is soluble (e.g., ethanol, methanol, or cyclohexane) is chosen.

o Sample Preparation: A stock solution of 9H-Fluorene-2-carbaldehyde is prepared by
accurately weighing a small amount of the compound and dissolving it in a known volume of
the chosen solvent. This stock solution is then diluted to a concentration that results in a
maximum absorbance between 0.1 and 1.0 AU.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
o Data Acquisition:
o Abaseline is recorded using two cuvettes filled with the pure solvent.

o The sample cuvette is then filled with the dilute sample solution.
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o The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-600
nm).

o The wavelength(s) of maximum absorbance (Amax) are identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the
fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron lonization - El):

o Sample Preparation: A dilute solution of 9H-Fluorene-2-carbaldehyde is prepared in a
volatile organic solvent (e.g., dichloromethane or methanol).

e Instrumentation: A GC-MS system equipped with an EI source is used. The GC is fitted with
a suitable capillary column.

o Data Acquisition:

o The sample is injected into the GC, where it is vaporized and separated from the solvent
and any impurities.

o The separated compound elutes from the GC column and enters the mass spectrometer's
ion source.

o In the EIl source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z values.

Visualization of Spectroscopic Workflow

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1198980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 9H-Fluorene-2-carbaldehyde.
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A generalized workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. Buy 9H-Fluorene-2-carbaldehyde | 30084-90-3 [smolecule.com]
e 3. 9H-Fluorene-2-carbaldehyde | CAS#:30084-90-3 | Chemsrc [chemsrc.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 9H-Fluorene-2-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198980#spectroscopic-data-of-9h-fluorene-2-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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